N-(4-(Azetidin-3-yloxy)phenyl)acetamide
Overview
Description
N-(4-(Azetidin-3-yloxy)phenyl)acetamide: is a small-molecule compound with potential therapeutic applications in various fields of research and industry. It is known for its unique chemical structure, which includes an azetidine ring, a phenyl group, and an acetamide moiety. This compound has garnered interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Azetidin-3-yloxy)phenyl)acetamide typically involves the coupling of a phenoxy acid derivative with an azetidine derivative. One common method includes the hydrolysis of a precursor compound to form the corresponding phenoxy acid, which is then coupled with an azetidine derivative in the presence of reagents such as dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-(Azetidin-3-yloxy)phenyl)acetamide can undergo various chemical reactions, including:
Hydrolysis: Conversion to corresponding phenoxy acid.
Coupling Reactions: Formation of new compounds by coupling with other chemical entities.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or acidic conditions.
Coupling Reactions: Utilizes reagents like DCM, lutidine, and TBTU.
Major Products Formed:
Phenoxy Acid Derivatives: Formed through hydrolysis.
Coupled Products: Formed through coupling reactions with other chemical entities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(4-(Azetidin-3-yloxy)phenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The presence of the azetidine ring and phenyl group may play a role in its binding affinity and activity towards these targets .
Comparison with Similar Compounds
Phenoxy Acetamide Derivatives: Such as chalcone, indole, and quinoline derivatives.
N-Phenylacetamide Sulphonamides: Known for their analgesic activity.
Uniqueness: N-(4-(Azetidin-3-yloxy)phenyl)acetamide is unique due to its specific chemical structure, which includes an azetidine ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(azetidin-3-yloxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-9-2-4-10(5-3-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGOLAGSTMSKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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